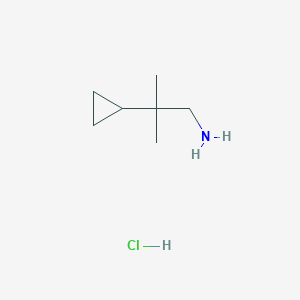![molecular formula C29H28N6O3 B2697634 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 933252-37-0](/img/no-structure.png)
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Applications
Compounds similar to the one inquired have been synthesized and evaluated for their antimicrobial activities. For instance, a study detailed the synthesis of novel 1,2,4-triazole derivatives, some of which showed moderate to good antimicrobial activities against a range of microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Antiviral Applications
Another area of interest is the development of antitumor and antiviral agents. Research on quinazoline derivatives, including 4-(4-aryl-1-piperazinyl)quinazolines, has shown broad spectrum antitumor activity and moderate anti-HIV-1 potency. This highlights the potential of these compounds in cancer and HIV treatment strategies (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).
Pharmacological Applications
Some derivatives have been characterized for their pharmacological properties, including alpha 1-adrenoceptor antagonist activities, suggesting uses in treating conditions like hypertension and prostate hyperplasia. Studies have detailed the synthesis and evaluation of compounds for their selectivity and potency against alpha 1-adrenoceptors, offering insights into their therapeutic potential (Chueh, Chern, Choong, Guh, & Teng, 2002).
Chemical and Quality Control Applications
The development of quality control methods for triazoloquinazoline derivatives as antimalarial agents has been explored. This includes establishing parameters such as solubility, identification, and assay methods, underscoring the importance of these compounds in pharmaceutical research and development (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a triazoloquinazolinone derivative. The piperazine derivative is first reacted with an oxoethyl group to form an intermediate, which is then reacted with the triazoloquinazolinone derivative to form the final product.", "Starting Materials": [ "4-(2-methoxyphenyl)piperazine", "2-bromoacetoacetate", "p-tolylamine", "sodium hydride", "1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one" ], "Reaction": [ "Step 1: 4-(2-methoxyphenyl)piperazine is reacted with 2-bromoacetoacetate in the presence of sodium hydride to form 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl acetate.", "Step 2: 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl acetate is then reacted with p-tolylamine to form 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)quinazolin-4(3H)-one.", "Step 3: 1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one is then reacted with 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)quinazolin-4(3H)-one in the presence of a base to form the final product, 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one." ] } | |
CAS RN |
933252-37-0 |
Product Name |
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Molecular Formula |
C29H28N6O3 |
Molecular Weight |
508.582 |
IUPAC Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O3/c1-20-11-13-21(14-12-20)27-30-28-22-7-3-4-8-23(22)34(29(37)35(28)31-27)19-26(36)33-17-15-32(16-18-33)24-9-5-6-10-25(24)38-2/h3-14H,15-19H2,1-2H3 |
InChI Key |
CTQYHERSWRRZBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



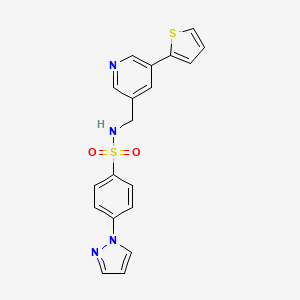
![5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2697552.png)
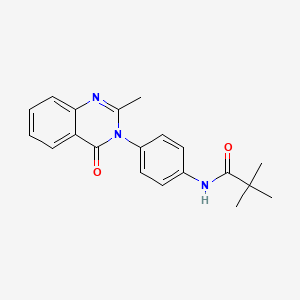
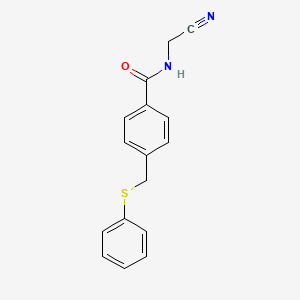
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2697556.png)
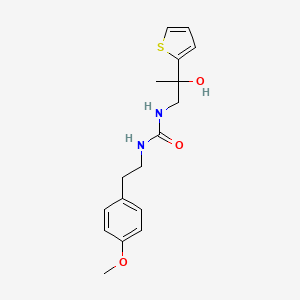
![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)
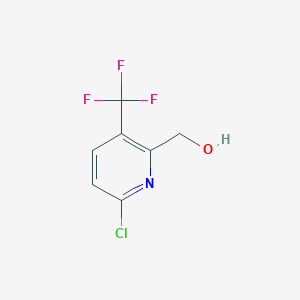
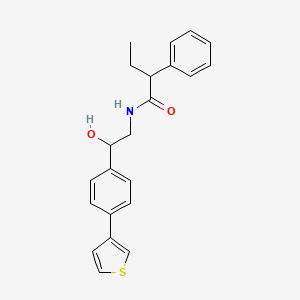
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)


